3-Methyl-1,3-benzoxazole-2(3H)-thione
Overview
Description
3-Methyl-1,3-benzoxazole-2(3H)-thione is a chemical compound with the molecular formula C8H7NOS and a molecular weight of 165.21 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Scientific Research Applications
Chemical Reactions and Synthesis
3-Methyl-1,3-benzoxazole-2(3H)-thione has been studied in various chemical reactions. For example, its reaction with 3-(Dimethylamino)-2H-azirines leads to the formation of 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives (Ametamey & Heimgartner, 1990). Another study highlights the synthesis of benzoxazole derivatives via the Mannich reaction, which yielded various compounds with potential biomedical applications (Tr et al., 2020).
Physicochemical Properties
Research has been conducted on the structural and enthalpy properties of this compound. For instance, its structures and standard molar enthalpies of formation were determined, contributing to the understanding of its thermodynamic properties (Roux et al., 2010). Additionally, a study on the thermophysical properties of thio and dithiocarbamates, including this compound, revealed information about temperatures, enthalpies, and entropies of fusion of these compounds (Temprado et al., 2008).
Spectroscopic Studies
Spectroscopic studies such as vibrational spectra and molecular structure analysis of benzoxazole-based compounds have been conducted. This includes the study of the molecular structure and vibrational frequencies of specific benzoxazole compounds (Taşal et al., 2009).
Biomedical Applications
Several studies have explored the potential biomedical applications of benzoxazole derivatives. For example, synthesis of novel benzoxazole-triazolo-thione derivatives demonstrated antioxidant and anthelmintic activities, which could be relevant for therapeutic applications (Satyendra et al., 2011).
Mechanism of Action
The mechanism of action for 3-Methyl-1,3-benzoxazole-2(3H)-thione is not specified in the search results. This could be due to the compound’s primary use in research settings.
Safety and Hazards
Properties
IUPAC Name |
3-methyl-1,3-benzoxazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-9-6-4-2-3-5-7(6)10-8(9)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOIPIVQHVFUFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159909 | |
Record name | 2(3H)-Benzoxazolethione, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728716 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13673-63-7 | |
Record name | 3-Methyl-3H-benzoxazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13673-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(3H)-Benzoxazolethione, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013673637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Benzoxazolethione, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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